molecular formula C20H18N4O2 B10986195 N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B10986195
M. Wt: 346.4 g/mol
InChI Key: KOEYKHVPQKISOJ-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide is a chemical compound with the following structure:

C18H16N2O4\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_4C18​H16​N2​O4​

. It belongs to the quinazolinone class and exhibits interesting biological properties.

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the condensation of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethylamine with 1H-indole-3-carboxylic acid. The reaction proceeds under appropriate conditions to form the desired product.

Industrial Production:: While specific industrial production methods are not widely documented, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactions::

    Condensation Reaction: The key step involves the condensation of the amine group of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethylamine with the carboxylic acid group of 1H-indole-3-carboxylic acid.

    Substitution Reactions: Depending on the functional groups present, N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide may undergo various substitution reactions.

    Oxidation/Reduction Reactions: These reactions can modify the compound’s properties.

Common Reagents and Conditions::

    Reagent: 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethylamine, 1H-indole-3-carboxylic acid

    Conditions: Appropriate solvent, temperature, and catalysts

Major Products:: The major product is this compound itself.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.

    Biological Studies: It may interact with specific cellular targets.

    Industry: Its unique properties could be harnessed for various applications.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide to related quinazolinone derivatives. Its uniqueness lies in its specific substitution pattern and potential biological activities.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-13-23-18-9-5-3-7-15(18)20(26)24(13)11-10-21-19(25)16-12-22-17-8-4-2-6-14(16)17/h2-9,12,22H,10-11H2,1H3,(H,21,25)

InChI Key

KOEYKHVPQKISOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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